

Physical and chemical properties of N,N'-Dimethyl-N-cyanoacetylurea

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Compound of Interest

Compound Name: *N,N'*-Dimethyl-N-cyanoacetylurea

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An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.^[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea core, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **N,N'-Dimethyl-N-cyanoacetylurea**, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Chemical and Physical Properties

N,N'-Dimethyl-N-cyanoacetylurea is a solid at room temperature with a melting point of approximately 77°C.^{[2][3]} It is soluble in water, with a calculated solubility of 37 g/L at 25°C.^[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N,N'-Dimethyl-N-cyanoacetylurea

Property	Value	Source
IUPAC Name	2-cyano-N-methyl-N-(methylcarbamoyl)acetamide	[1]
Synonyms	1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-((methylamino)carbonyl)acetamide	[2][4]
CAS Number	39615-79-7	[1][2]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[2][5]
Molecular Weight	155.15 g/mol	[1][5]
Melting Point	77°C (in water)	[2][3]
Density	1.181 g/cm ³	[2]
Solubility in Water	37 g/L (25 °C, calculated)	[3]
LogP	-0.09772	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Exact Mass	155.069476538	[2]
Topological Polar Surface Area	73.2 Å ²	[6]
Canonical SMILES	CNC(=O)N(C)C(=O)CC#N	[2]

Spectroscopic Data (Predicted)

While experimental spectra for **N,N'-Dimethyl-N-cyanoacetylurea** are not readily available in the searched literature, predictions based on its structure provide valuable insights for

characterization.

Table 2: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)
N-CH ₃	~ 2.8 - 3.2
N'-CH ₃	~ 2.8 - 3.2
-CH ₂ -	~ 3.5 - 4.0

Predictions are based on the analysis of similar structures and the electronic environment of the protons.[\[1\]](#)

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (acetyl)	~ 165 - 175
C=O (urea)	~ 155 - 165
C \equiv N	~ 115 - 125
-CH ₂ -	~ 40 - 50
N-CH ₃	~ 25 - 35
N'-CH ₃	~ 25 - 35

Predictions are based on typical chemical shift ranges for these functional groups.

Experimental Protocols

The primary route for the synthesis of **N,N'-Dimethyl-N-cyanoacetylurea** is the condensation of cyanoacetic acid with N,N'-dimethylurea.[\[1\]](#) This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.[\[1\]](#)

Synthesis of N,N'-Dimethyl-N-cyanoacetylurea

Materials:

- Cyanoacetic acid
- N,N'-Dimethylurea
- Acetic anhydride
- Toluene (or other suitable solvent)
- Sodium hydroxide solution (for pH adjustment)

Procedure:

- Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the mixed anhydride.[\[4\]](#)
- Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene and 1.2 molar equivalents of N,N'-dimethylurea.[\[4\]](#)
- Reflux: Heat the mixture to reflux and maintain for 3 hours.[\[4\]](#)
- Isolation: After the reflux is complete, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to obtain more solid product.[\[4\]](#)
- Purification (optional, via cyclization to intermediate): The combined solids can be further processed. For instance, in the synthesis of caffeine, the crude product is treated with a sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce cyclization to 6-Amino-1,3-dimethyluracil.[\[2\]](#)[\[4\]](#)

Chemical Reactivity and Applications

The chemical reactivity of **N,N'-Dimethyl-N-cyanoacetylurea** is dominated by its cyano and active methylene groups, which are susceptible to a variety of chemical transformations.[\[1\]](#)

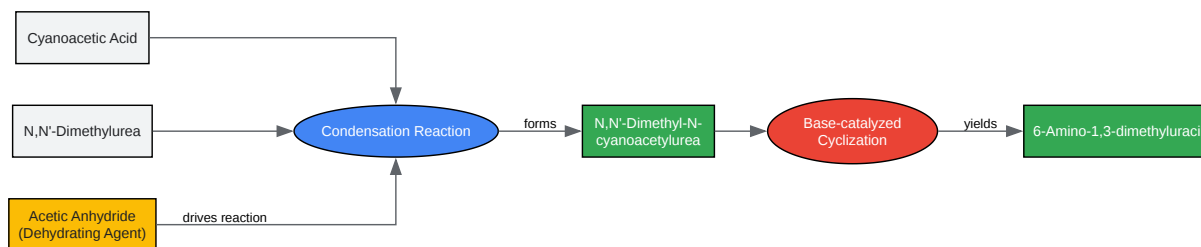
- Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of xanthines, such as caffeine and theophylline.[\[1\]](#) The synthesis involves the cyclization of

N,N'-Dimethyl-N-cyanoacetylurea to form 6-Amino-1,3-dimethyluracil, which is then further modified to yield the final xanthine product.[1]

- Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it a valuable handle for introducing other functional groups or for participating in the formation of heterocyclic rings.[1]
- Reactions of the Active Methylene Group: The methylene group, situated between two electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for chain extension and the synthesis of a wide range of derivatives.[1]

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for **N,N'-Dimethyl-N-cyanoacetylurea** and its subsequent conversion to a key intermediate in caffeine synthesis.



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Caption: Synthesis of **N,N'-Dimethyl-N-cyanoacetylurea** and its cyclization.

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